molecular formula C11H13ClF3NO B3006874 2,2-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride CAS No. 2094147-90-5

2,2-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Cat. No. B3006874
CAS RN: 2094147-90-5
M. Wt: 267.68
InChI Key: YFZLVRDXUKZZSD-UHFFFAOYSA-N
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Description

The compound "2,2-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride" is a derivative of the 3,4-dihydro-2H-1,4-benzoxazine class, which is a heterocyclic compound containing an oxygen and nitrogen atom in a fused benzene and oxazine ring system. This class of compounds has been studied for various pharmacological activities and chemical properties.

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives can be achieved through different methods. One approach involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, which results in the formation of 3,4-dihydro-2H-1,4-benzoxazine derivatives with significant stereoselectivity . Another method includes the reaction of hydroquinones with aminomethylating reagents derived from 1,3,5-trisubstituted hexahydrotriazines, leading to the formation of 3,4-dihydro-6-hydroxy-3-substituted-2H-1,3-benzoxazine hydrochlorides .

Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been elucidated using various analytical techniques. X-ray structural analysis has been employed to determine the configuration around the double bond of the major stereoisomers, revealing an approximately sp2-like planar bond configuration around the nitrogen atom . This structural information is crucial for understanding the chemical behavior and potential biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of 3,4-dihydro-2H-1,4-benzoxazine derivatives can be influenced by the substituents on the benzoxazine ring. For instance, the introduction of a hydroxyl group can improve water solubility and prolong the duration of action, while the introduction of a nitrato group can impart nitrate-like activity in addition to the inherent biological activity of the parent compound . Furthermore, certain derivatives can undergo rearrangement reactions when heated, as seen in the synthesis of 2-dimethylamino-6,7-dihydroimidazo[2,1-a]-sym-triazines from 2-dimethylamino-4-(2-acylhydrazino)-6,7-dihydrooxazolo[3,2-a]-sym-triazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydro-2H-1,4-benzoxazine derivatives are influenced by their molecular structure. The introduction of different substituents at the 2 position of the geminal dimethyl groups can lead to variations in solubility, reactivity, and biological activity. For example, the introduction of a 4-(1,1-dimethylethyl)phenyl group at the 2-position has been associated with hypolipidemic properties, affecting plasma lipid levels in animal models . The chemical properties of these compounds, such as their ability to form ethers through chemoselective etherification, also highlight their potential utility in synthetic chemistry .

Scientific Research Applications

Inhibition of Insulin Release and Vascular Smooth Muscle Relaxants

The compound 2,2-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has been studied for its potential biological applications. Pirotte et al. (2019) synthesized and evaluated 4-phenylureido/thioureido-substituted benzoxazines, finding them to act as inhibitors of glucose-induced insulin release. Additionally, some substituted benzoxazines displayed pronounced myorelaxant activity, mainly behaving as calcium entry blockers in vascular smooth muscle cells (Pirotte et al., 2019).

Synthesis and Structural Analysis

A study by Ilaš et al. (2008) investigated the synthesis of a pentacyclic condensation product from a related benzoxazine compound, highlighting the chemical versatility and potential for creating structurally unique derivatives (Ilaš et al., 2008).

Potassium Channel Activation

Research by Matsumoto et al. (1999) focused on synthesizing derivatives of 3,4-dihydro-2H-1,4-benzoxazine to evaluate their potassium channel-activating activity. Modifications at the 2 position, such as introducing a hydroxyl group, resulted in improved solubility and longer action duration (Matsumoto et al., 1999).

Reaction with Carboxylic Acids and Phenols

Dunkers and Ishida (1999) studied the reaction of benzoxazine-based phenolic resins with carboxylic acids and phenols, using Fourier transform infrared spectroscopy. Their findings contribute to understanding the curing reactions and interactions in polymer chemistry (Dunkers & Ishida, 1999).

properties

IUPAC Name

2,2-dimethyl-6-(trifluoromethyl)-3,4-dihydro-1,4-benzoxazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c1-10(2)6-15-8-5-7(11(12,13)14)3-4-9(8)16-10;/h3-5,15H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZLVRDXUKZZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(O1)C=CC(=C2)C(F)(F)F)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

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